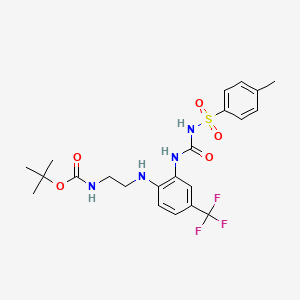
tert-Butyl (2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate: is a complex organic compound that features a tert-butyl group, a tosylureido group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate typically involves multiple steps:
Formation of the Tosylureido Group: This step involves the reaction of an amine with tosyl isocyanate under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Coupling Reactions: The intermediate compounds are then coupled using appropriate reagents to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or carbamate groups.
Reduction: Reduction reactions can occur, especially targeting the tosylureido group.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biochemical and physiological outcomes.
類似化合物との比較
Similar Compounds
- tert-Butyl(2-((2-(3-tosylureido)-4-(methyl)phenyl)amino)ethyl)carbamate
- tert-Butyl(2-((2-(3-ureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
Uniqueness
The presence of the trifluoromethyl group and the tosylureido group in tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate imparts unique chemical and biological properties, distinguishing it from similar compounds.
特性
分子式 |
C22H27F3N4O5S |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]-4-(trifluoromethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C22H27F3N4O5S/c1-14-5-8-16(9-6-14)35(32,33)29-19(30)28-18-13-15(22(23,24)25)7-10-17(18)26-11-12-27-20(31)34-21(2,3)4/h5-10,13,26H,11-12H2,1-4H3,(H,27,31)(H2,28,29,30) |
InChIキー |
PYXKQPRWJASPPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)NCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


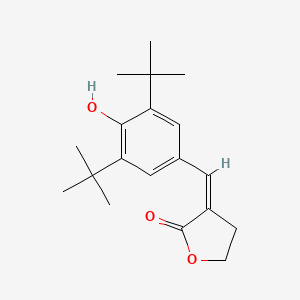
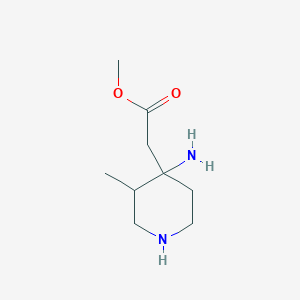
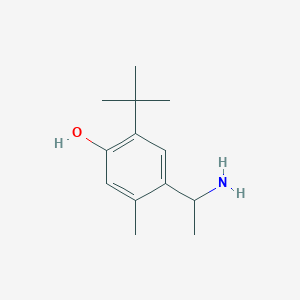
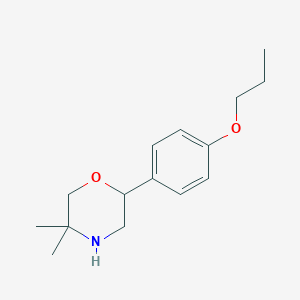
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
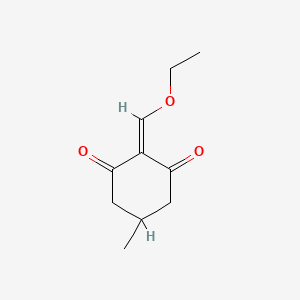
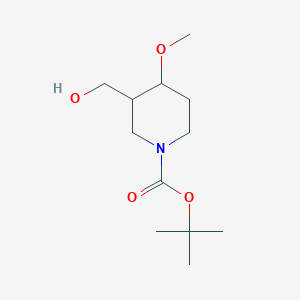
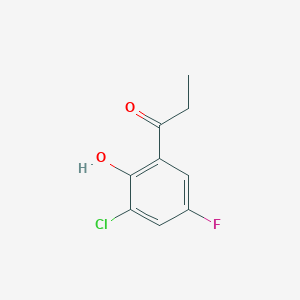
![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
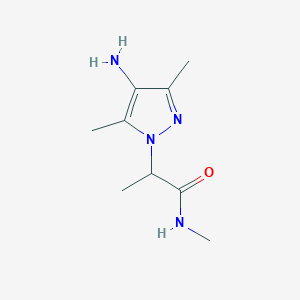
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
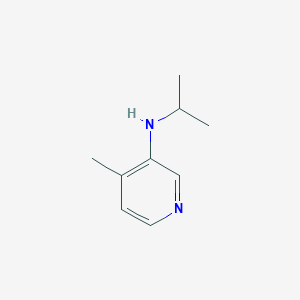
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
